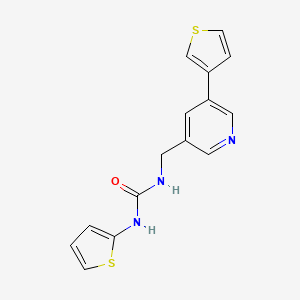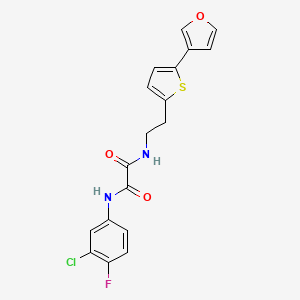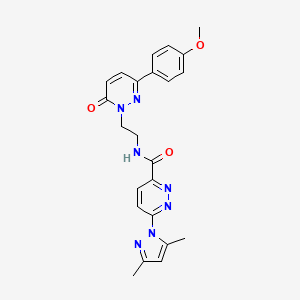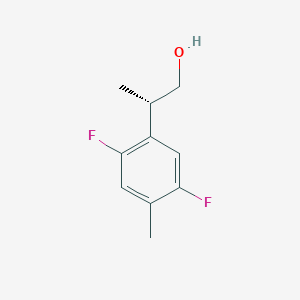
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.
Applications De Recherche Scientifique
Cytokinin-like Activity and Plant Growth Enhancement Urea derivatives, including compounds similar to 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, have been explored for their cytokinin-like activity, which influences cell division and differentiation in plants. Studies have identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting their potential in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Intermolecular Hydrogen Bonding and Cytosine Complexation Research into pyrid-2-yl ureas has revealed their ability to undergo conformational changes and bind cytosine through intermolecular hydrogen bonding. This property could be relevant in the development of novel biochemical probes or therapeutic agents targeting nucleic acid structures (Chien et al., 2004).
Antimicrobial Agents Substituted urea derivatives, including those with structural similarities to 1-(Thiophen-2-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, have shown a broad spectrum of antimicrobial activity. These compounds have been tested against various microorganisms, offering insights into the pharmacophoric features responsible for antibacterial activity (Buha et al., 2012).
Acetylcholinesterase Inhibitors In the search for new treatments for diseases like Alzheimer's, urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity. This research area focuses on optimizing the chemical structure to enhance interaction with the enzyme, potentially leading to novel therapeutic agents (Vidaluc et al., 1995).
Metallo-supramolecular Assemblies Studies have also explored the use of urea derivatives in the formation of metallo-supramolecular macrocycles, highlighting the potential of these compounds in creating new materials with unique properties. These macrocycles are generated in a finely balanced equilibrium and characterized by their hydrogen bonding sites, which converge towards the center of the assemblies, suggesting applications in nanotechnology and material science (Troff et al., 2012).
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-14-2-1-4-21-14)17-8-11-6-13(9-16-7-11)12-3-5-20-10-12/h1-7,9-10H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUWQWAHUPMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2734526.png)

![{2-Hydroxy-3-[4-(trifluoromethyl)phenoxy]propyl}(methyl)amine](/img/structure/B2734529.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2734531.png)
![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B2734532.png)
![N-benzyl-2-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2734533.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2734539.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)

